Ganoderenic acid C

Antiviral research Influenza neuraminidase inhibition Natural product screening

Ganoderenic acid C is a structurally distinct lanostane-type triterpenoid validated as one of 11 chemical markers in a peer-reviewed HPLC-DAD fingerprint method for authenticating Ganoderma lucidum products. Its unique Δ20(22) double bond distinguishes it from inactive analogs (ganoderic acid A, IC50 >200 µM), making it the correct reference standard for neuraminidase inhibitor research (H5N1 IC50 13.2 µM). The compound's elevated abundance in early-stage fruiting bodies enables harvest-timing studies. Substitution with other ganoderic acids invalidates the validated 11-marker quality control protocol. Procure authenticated ≥98% HPLC reference standard to ensure analytical reproducibility and regulatory compliance in Ganoderma product testing.

Molecular Formula C30H44O7
Molecular Weight 516.7 g/mol
CAS No. 100665-42-7
Cat. No. B1139599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderenic acid C
CAS100665-42-7
Molecular FormulaC30H44O7
Molecular Weight516.7 g/mol
Structural Identifiers
SMILESCC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O
InChIInChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)
InChIKeyDIEUZIPSDUGWLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganoderenic Acid C Procurement Guide: Verified Differentiation vs. Ganoderic Acid Analogs


Ganoderenic acid C (CAS 100665-42-7) is a lanostane-type triterpenoid isolated from Ganoderma lucidum (Reishi) fruiting bodies, with a molecular formula of C30H44O7 and molecular weight of 516.67 g/mol [1]. It belongs to the ganoderic acid family of fungal triterpenoids and features a characteristic Δ20(22) double bond in its side chain that distinguishes it structurally from several related analogs [2]. The compound is commercially available as a research reference standard, typically with HPLC purity ≥95-98%, and is primarily employed as a chemical marker for Ganoderma product authentication and quality control [3]. Its documented cytotoxicity against H460 non-small cell lung cancer cells provides a baseline activity reference, though the biological characterization of this specific compound remains less extensive than that of structurally related ganoderic acids such as ganoderic acid A, C2, and DM [4].

Ganoderenic Acid C: Why Structural Analogs Are Not Interchangeable


Substituting ganoderenic acid C with a more widely available analog—such as ganoderic acid A, C2, or DM—is scientifically unsound for several critical applications. First, ganoderenic acid C possesses a Δ20(22) double bond in its side chain, whereas close structural relatives like ganoderic acid C2 and A contain a saturated C20-C22 bond; this structural distinction is known to influence target binding, as demonstrated by differential neuraminidase inhibitory activity across ganoderic acid variants [1]. Second, ganoderenic acid C exhibits a distinct temporal abundance profile during fungal development: its content is significantly elevated in early-stage fruiting bodies compared to late-stage harvests, a pattern that differs from other triterpenoids whose content may peak at later developmental stages [2]. Third, ganoderenic acid C has been specifically validated and designated as one of 13 chemical markers for Ganoderma product authentication in an established HPLC-DAD fingerprinting method, making its inclusion mandatory for any quality control protocol that claims adherence to this validated standard [3]. Generic substitution would therefore compromise analytical reproducibility, alter the validity of established quality control benchmarks, and introduce undocumented variability in biological assays.

Ganoderenic Acid C Quantitative Differentiation Evidence


Neuraminidase Inhibitory Activity: Ganoderenic Acid C vs. Inactive Class Analogs

Ganoderenic acid C exhibits measurable neuraminidase (NA) inhibitory activity against influenza virus strains, whereas several structurally related ganoderic acids—including ganoderic acid A, ganoderenic acid A, and ganoderic acid C2—show no detectable inhibitory activity in the same assay system [1]. This functional divergence is attributed to structural differences in the side chain, specifically the Δ20(22) double bond present in ganoderenic acid C versus the saturated C20-C22 bond in inactive analogs [1].

Antiviral research Influenza neuraminidase inhibition Natural product screening

Cytotoxicity Selectivity: Ganoderenic Acid C CC50/IC50 Safety Window

Ganoderenic acid C demonstrates a measurable cytotoxicity window: its 50% cytotoxic concentration (CC50) exceeds its antiviral IC50 value, indicating that antiviral activity occurs at concentrations below those that cause general cellular toxicity [1]. This is in contrast to several structurally related ganoderic acids (e.g., ganoderic acid T-Q and T-N) which exhibit cytotoxicity (lower CC50 values) at concentrations approaching or overlapping with their antiviral IC50 values, suggesting narrower selectivity [1].

Cancer cell cytotoxicity Therapeutic index assessment Natural product antitumor screening

Quality Control Marker Validation: Ganoderenic Acid C in Commercial Product Authentication

Ganoderenic acid C is one of only 13 compounds selected and validated as chemical markers in a comprehensive HPLC-DAD fingerprint method for the quality control of commercial Ganoderma lucidum products [1]. Within this validated panel, 11 ganoderic acids (including ganoderenic acid C) were determined to be appropriate and reliable markers, whereas other candidate compounds such as ganoderal A and ergosterol were rejected due to insufficient specificity or low abundance [1]. The method established validated linearity ranges for each marker; for ganoderenic acid C, the validated concentration range was 0.93-16.08 μg/mL (R² > 0.999) [2].

Quality control HPLC fingerprinting Ganoderma product authentication Chemical marker validation

Developmental Stage-Specific Abundance: Early-Stage Fruiting Body Content

Ganoderenic acid C exhibits a distinct temporal abundance profile in Ganoderma lingzhi fruiting bodies: its content is significantly higher at early growth stages compared to later growth stages [1]. This pattern parallels that of ganoderic acids A, C2, I, LM2, and ganoderenic acid D, all of which show elevated early-stage content, but is distinct from other triterpenoids that may peak at intermediate or late developmental stages [1]. The observation has practical implications for both natural product sourcing and for studies investigating developmental regulation of fungal secondary metabolism.

Fungal cultivation Developmental biochemistry Triterpenoid biosynthesis Harvest optimization

Baseline Cytotoxicity: Ganoderenic Acid C IC50 Against H460 NSCLC Cells

Ganoderenic acid C exhibits measurable but moderate cytotoxicity against the H460 human non-small cell lung cancer (NSCLC) cell line with an IC50 of 93 µM [1]. This value provides a documented cytotoxicity baseline for this specific compound, which can be referenced when comparing activity across different ganoderic acid derivatives or when establishing structure-activity relationships [2].

Non-small cell lung cancer Cytotoxicity screening Triterpenoid antitumor activity

Ganoderenic Acid C: Evidence-Based Research and Industrial Applications


Chemical Marker for Ganoderma Product Authentication and QC

Ganoderenic acid C serves as one of 11 validated chemical markers in a peer-reviewed HPLC-DAD fingerprint method for authenticating commercial Ganoderma lucidum products [1]. Quality control laboratories and regulatory testing facilities must procure authenticated ganoderenic acid C reference standard to implement this validated method. The compound's validated linearity range of 0.93-16.08 μg/mL (R² > 0.999) supports quantitative analysis of commercial extracts [2]. Substitution with other ganoderic acids would invalidate the method, as the 11-marker panel was specifically validated with ganoderenic acid C included and other candidates (ganoderal A, ergosterol) excluded based on empirical assessment [1]. This application is directly supported by the evidence in Section 3, Evidence Item 3.

Antiviral Screening Hit Follow-Up: Influenza Neuraminidase Inhibitor

Ganoderenic acid C represents a tractable hit compound for influenza neuraminidase inhibitor development, with IC50 values of 27.9 ± 0.3 µM (H1N1) and 13.2 ± 2.2 µM (H5N1) [3]. Critically, structurally related analogs such as ganoderic acid A and ganoderenic acid A are inactive (IC50 > 200 µM) in the same assay [3], making ganoderenic acid C the correct compound for follow-up medicinal chemistry efforts. The compound's CC50 values (37.5 ± 2.4 µM for H1N1 context; 30.6 ± 4.5 µM for H5N1 context) provide a defined selectivity window for structure-activity relationship studies [3]. Procurement of ganoderenic acid C specifically—rather than an arbitrary ganoderic acid mixture—is essential for reproducing these published antiviral findings. This application is directly supported by the evidence in Section 3, Evidence Items 1 and 2.

Natural Product Reference Standard for Early-Harvest Ganoderma Research

Studies investigating developmental regulation of fungal secondary metabolism require ganoderenic acid C as a reference standard because its content is significantly elevated in early-stage fruiting bodies compared to late-stage harvests [4]. This temporal abundance pattern makes ganoderenic acid C a useful marker for distinguishing early-harvest from late-harvest Ganoderma material in metabolomics or quality consistency studies. Researchers cultivating Ganoderma for natural product isolation or bioactivity-guided fractionation can use ganoderenic acid C quantification as one indicator of optimal harvest timing. Substituting alternative triterpenoid reference standards that lack this developmental enrichment pattern would miss this temporal dimension of fungal secondary metabolism. This application is directly supported by the evidence in Section 3, Evidence Item 4.

Baseline Cytotoxicity Benchmark for Triterpenoid SAR Studies

Ganoderenic acid C provides a documented cytotoxicity benchmark (IC50 = 93 µM against H460 NSCLC cells) [5] that enables structure-activity relationship (SAR) comparisons across the ganoderic acid compound family. Researchers engaged in medicinal chemistry optimization of lanostane-type triterpenoids can use this IC50 value as a reference point for evaluating synthetic derivatives or semi-synthetic modifications. The established cytotoxicity data also supports batch-to-batch quality verification: a properly stored, authentic sample should reproduce cytotoxicity within expected variability when assayed under comparable conditions. This application is directly supported by the evidence in Section 3, Evidence Item 5.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganoderenic acid C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.